(S)-2-Isopropylmorpholine

Catalog No.
S966524
CAS No.
1286768-31-7
M.F
C7H15NO
M. Wt
129.203
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-Isopropylmorpholine

CAS Number

1286768-31-7

Product Name

(S)-2-Isopropylmorpholine

IUPAC Name

(2S)-2-propan-2-ylmorpholine

Molecular Formula

C7H15NO

Molecular Weight

129.203

InChI

InChI=1S/C7H15NO/c1-6(2)7-5-8-3-4-9-7/h6-8H,3-5H2,1-2H3/t7-/m1/s1

InChI Key

DNBOOEPFXFVICE-SSDOTTSWSA-N

SMILES

CC(C)C1CNCCO1

(S)-2-Isopropylmorpholine is a chiral substituted morpholine, a class of heterocyclic compounds widely incorporated into pharmaceuticals to enhance properties such as metabolic stability and aqueous solubility. In drug development, the precise three-dimensional arrangement (stereochemistry) of a molecule is often critical for its therapeutic efficacy and safety. Chiral morpholine derivatives like the (S)-2-isopropyl enantiomer serve as essential, non-interchangeable building blocks for constructing complex, stereochemically pure active pharmaceutical ingredients (APIs).

In the synthesis of stereospecific drugs, such as GPR119 agonists, the biological target interacts with only one specific enantiomer of the final molecule. Procuring the racemic form, (±)-2-Isopropylmorpholine, or the incorrect enantiomer, (R)-2-Isopropylmorpholine, instead of the pure (S)-form is unsuitable. Using a racemic mixture introduces an undesired stereoisomer that carries through the synthesis, resulting in a final diastereomeric mixture. This mixture is typically challenging and costly to separate, effectively halving the yield of the active therapeutic compound and compromising the economic viability of the entire manufacturing process. Therefore, starting with the correct, enantiopure building block is a critical procurement decision to ensure an efficient and successful synthesis.

Precursor Suitability: High-Yield Synthesis of a Key Pyrimidine Intermediate for GPR119 Agonists

In a patented process for creating novel GPR119 agonists for Type 2 Diabetes, (S)-2-isopropylmorpholine hydrochloride was used as the key chiral building block. It reacted with 2,5-dichloropyrimidine in a nucleophilic aromatic substitution to produce the critical intermediate, 2-chloro-5-((S)-2-isopropylmorpholino)pyrimidine, achieving a 96% yield on a multigram scale.

Evidence DimensionReaction Yield
Target Compound Data96% yield
Comparator Or BaselineUsing racemic (±)-2-isopropylmorpholine would result in a difficult-to-separate mixture of diastereomers, effectively reducing the yield of the desired stereospecific intermediate by at least 50% and adding significant purification costs.
Quantified DifferenceAt least a 2x higher effective yield of the desired enantiopure intermediate compared to using the racemate.
ConditionsNucleophilic aromatic substitution with 2,5-dichloropyrimidine, N,N-diisopropylethylamine in isopropanol at 100 °C for 16 hours.

This demonstrates the compound's proven efficiency and suitability in a scalable, patented route to a high-value pharmaceutical intermediate, making it the correct procurement choice to maximize yield and avoid costly downstream purification.

Core Building Block for GPR119 Receptor Agonists

This compound is the demonstrated precursor of choice for synthesizing the morpholinyl-pyrimidine core of a class of GPR119 agonists, which are investigated for the treatment of Type 2 Diabetes and related metabolic disorders. Its specific stereochemistry is essential for the final compound's biological activity.

Synthesis of Stereospecific Pyrimidine-Based APIs

Based on its proven high-yield performance in nucleophilic aromatic substitution, (S)-2-Isopropylmorpholine is a suitable candidate for the synthesis of other chiral pyrimidine-containing APIs where a stereospecific 2-isopropylmorpholine moiety is required for target engagement, for example in kinase inhibitors or other receptor modulators.

XLogP3

0.8

Wikipedia

(2S)-2-(Propan-2-yl)morpholine

Dates

Last modified: 08-15-2023

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